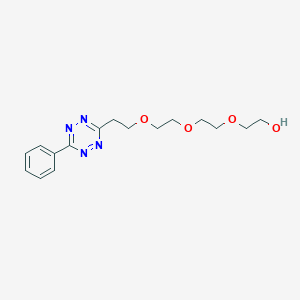

PEG3 tetrazine

Description

Fundamental Principles of Bioorthogonal Chemical Reactions

The core principle of bioorthogonal chemistry is the ability of specific functional groups to react rapidly and selectively with each other within a biological setting, while remaining inert to the myriad of endogenous functional groups present in living organisms. researchgate.netnews-medical.netescholarship.org Key characteristics of bioorthogonal reactions include high yields, fast reaction rates, and the absence of toxic byproducts or catalysts under physiological conditions (e.g., aqueous environment, neutral pH, and moderate temperature). researchgate.netnews-medical.netescholarship.orgconju-probe.com Examples of well-established bioorthogonal reactions include the Staudinger ligation, copper-catalyzed and copper-free azide-alkyne cycloadditions, and tetrazine ligation. researchgate.netescholarship.orgacs.orgspringernature.comnih.gov

Historical Development and Significance of Tetrazine Ligation

The tetrazine ligation is a prominent bioorthogonal reaction based on the inverse electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained alkene or alkyne, such as trans-cyclooctene (B1233481) (TCO) or norbornene. acs.orgconju-probe.comresearchgate.netmdpi.com This reaction is particularly significant due to its exceptionally fast kinetics and catalyst-free nature, which are crucial for applications in living systems. udel.educonju-probe.comresearchgate.netmdpi.com The prototype reaction involving tetrazine and alkene cycloaddition was reported in the 1990s. mdpi.com The bioorthogonal potential of tetrazine ligation was independently reported in 2008 by the groups of Fox and Hilderbrand, utilizing trans-cyclooctene and norbornene, respectively, for reactions in aqueous solutions. researchgate.netmdpi.com The rapid kinetics and selectivity of tetrazine ligations have led to their widespread use in various biological applications, including imaging, detection, and diagnostics. acs.orgudel.educonju-probe.com

Rationale for Polyethylene (B3416737) Glycol (PEG) Spacer Integration in Tetrazine Conjugates

The integration of polyethylene glycol (PEG) spacers into tetrazine conjugates is a common strategy to enhance their properties for biological applications. PEG is a hydrophilic, biocompatible, and flexible polymer that can improve the solubility and pharmacokinetic profile of conjugated molecules. rsc.orgchempep.comthermofisher.com PEG spacers serve as a link between the tetrazine moiety and the molecule being functionalized, providing several advantages in bioconjugation reactions. chempep.com

Modulating Bioconjugation Efficiency

PEG spacers can significantly influence the efficiency of bioconjugation reactions. Their hydrophilic nature increases the solubility of hydrophobic molecules in aqueous buffers, which is essential for reactions involving biomolecules. conju-probe.comrsc.orgchempep.comaxispharm.com By reducing hydrophobic interactions, PEG can minimize aggregation and precipitation of the conjugate, leading to higher reaction yields and improved homogeneity. rsc.orgamericanpharmaceuticalreview.com The length of the PEG spacer can also affect conjugation efficiency; studies have shown that optimizing PEG length is important for specific linker-payload and antibody combinations, particularly when conjugation sites are less accessible or less reactive chemistries are used. rsc.org For example, research on antibody-drug conjugates (ADCs) has demonstrated that PEG spacer length can impact drug loading (DAR) rsc.org and that branched PEG configurations can enhance drug shielding and support higher DARs while maintaining favorable pharmacokinetic performance. americanpharmaceuticalreview.com

Table 1: Influence of PEG Spacer Length on Drug Loading (DAR) in Antibody-Drug Conjugates

| PEG Spacer Length (Ethylene Glycol Units) | Average Drug Loading (DAR) |

| PEG4 | 2.5 |

| PEG6 | 5.0 |

| PEG8 | 4.8 |

| PEG12 | 3.7 |

| PEG24 | 3.0 |

Note: Data is illustrative and based on findings suggesting PEG length optimization impacts DAR rsc.org.

Influencing Reaction Environment Compatibility

The presence of a PEG spacer enhances the compatibility of tetrazine conjugates with biological environments. PEG's hydrophilicity allows for reactions to be carried out efficiently in mild buffer conditions, often without the need for organic co-solvents that can be detrimental to biological systems. conju-probe.comrsc.org This is particularly important for in vivo or live-cell applications. conju-probe.comaxispharm.com The PEG chain creates a hydration shell around the conjugate, which can reduce non-specific interactions with biological components, such as proteins and cell membranes, thereby minimizing potential interference with the bioorthogonal reaction and reducing immunogenicity. rsc.orgthermofisher.comnih.govgoogle.com This "stealth" property conferred by PEG contributes to the biocompatibility of the tetrazine ligation in complex biological milieus. chempep.comnih.gov

Overview of PEG3 Tetrazine's Role in Modern Chemical Biology and Materials Science Research

PEG3 tetrazine, a tetrazine derivative featuring a triethylene glycol spacer, is a valuable tool in modern chemical biology and materials science. conju-probe.comaxispharm.comantibodies.com The PEG3 spacer provides a balance of hydrophilicity and a relatively short length, which can be advantageous in certain applications. conju-probe.comaxispharm.com

In chemical biology, PEG3 tetrazine is frequently used for the rapid and selective labeling of biomolecules, such as proteins, peptides, and nucleic acids, via the IEDDA reaction with compatible dienophiles like TCO or norbornene. udel.educonju-probe.commdpi.comaxispharm.com Its biocompatibility and fast kinetics make it suitable for live-cell imaging, tracking biological processes in real-time, and developing fluorescent or radiolabeled probes. udel.educonju-probe.comaxispharm.comresearchgate.net Research has shown that PEG3-linked dienophiles can be efficiently incorporated into DNA and exhibit good reactivity with tetrazines for live-cell imaging of DNA synthesis. acs.org

In materials science, PEG3 tetrazine contributes to the synthesis of functional materials, including hydrogels and functional polymers, often through click chemistry approaches. conju-probe.comaxispharm.comnumberanalytics.com The ability to rapidly and selectively conjugate molecules using the tetrazine-PEG3 moiety allows for the creation of materials with tailored properties for applications in drug delivery, diagnostics, and tissue engineering. conju-probe.comaxispharm.comrsc.org The PEG3 spacer can influence the presentation and accessibility of conjugated ligands within a material matrix, impacting interactions with cells or other biological entities. nih.gov

Table 2: Applications of PEG3 Tetrazine Conjugates

| Application Area | Specific Uses | Relevant Properties of PEG3 Tetrazine |

| Chemical Biology | Biomolecule labeling (proteins, nucleic acids), Live-cell imaging, Tracking biological processes, Probe development (fluorescent, radiolabeled) | Fast kinetics, Chemoselectivity, Biocompatibility, Enhanced solubility |

| Materials Science | Synthesis of functional polymers and hydrogels, Drug delivery systems, Diagnostics, Tissue engineering | Rapid/selective conjugation, Hydrophilicity, Modulating ligand presentation |

| Biomedical Imaging | PET and SPECT imaging, Radiochemistry | Fast kinetics for pretargeting, Biocompatibility |

| Targeted Drug Delivery | Antibody-drug conjugates (ADCs), Preparation of drug conjugates | Enhanced solubility, Reduced immunogenicity, Stable linkage |

Structure

3D Structure

Properties

Molecular Formula |

C16H22N4O4 |

|---|---|

Molecular Weight |

334.38 |

IUPAC Name |

2-[2-[2-[2-(6-phenyl-1,2,4,5-tetrazin-3-yl)ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C16H22N4O4/c21-7-9-23-11-13-24-12-10-22-8-6-15-17-19-16(20-18-15)14-4-2-1-3-5-14/h1-5,21H,6-13H2 |

InChI Key |

ZQAPCAYICSZUJF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NN=C(N=N2)CCOCCOCCOCCO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origin of Product |

United States |

Synthetic Methodologies for Peg3 Tetrazine Derivatives

General Strategies for 1,2,4,5-Tetrazine (B1199680) Core Synthesis

The 1,2,4,5-tetrazine ring, a six-membered aromatic ring containing four nitrogen atoms, is the reactive core of these molecules. mdpi.comiau.ir Its synthesis has been a subject of extensive research, leading to both established and innovative methodologies. rsc.org

Historically, the synthesis of 3,6-disubstituted 1,2,4,5-tetrazines has been dominated by the Pinner reaction. mdpi.comnih.gov This classical two-step approach involves the condensation of nitriles with hydrazine (B178648) to form a 1,2-dihydro-1,2,4,5-tetrazine intermediate, which is subsequently oxidized to yield the aromatic tetrazine. iau.iracs.org While effective for aromatic nitriles, this method often results in low yields (<20%) for aliphatic or unsymmetrical tetrazines and can require multiple purification steps. acs.org

Alternative established routes utilize various precursors such as imidates, amidines, and thioamidines, which react with hydrazine or its derivatives. iau.ir For instance, the reaction of an iminoester with hydrazine produces an amidrazone, which can then cyclize to form the dihydrotetrazine intermediate before oxidation. mdpi.com These methods have expanded the scope of accessible tetrazine derivatives, but challenges related to yield, purification, and substrate scope for complex molecules remain.

| Method | Precursors | Key Steps | Advantages | Limitations |

| Pinner Synthesis | Nitriles, Hydrazine | 1. Condensation to 1,2-dihydrotetrazine2. Oxidation | Well-established for aromatic tetrazines | Low yields for aliphatic/unsymmetrical tetrazines, purification challenges acs.org |

| Imidate-Based Synthesis | Iminoesters, Hydrazine | 1. Formation of amidrazone2. Cyclization and Oxidation | Broader substrate scope than Pinner | Multi-step process |

| Amidine-Based Synthesis | Amidines, Hydrazine | Nucleophilic attack and cyclization | Access to different substitution patterns | Can require specific reaction conditions |

To overcome the limitations of classical methods, significant research has focused on developing more efficient, scalable, and versatile synthetic routes. One major advancement is the development of solid-phase synthesis. acs.org This approach simplifies purification, requiring only a single step after cleavage from the solid support, and effectively overcomes the common problem of separating mixtures of symmetrical and unsymmetrical disubstituted tetrazines. acs.org Yields for this method are often high, typically in the range of 70-94%. acs.org

Another innovative strategy involves the modular synthesis of "triazolyl-tetrazines" via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. nih.govacs.org This method uses shelf-stable ethynyl-tetrazine precursors, allowing for the straightforward creation of diverse functional tetrazine probes in a scalable manner. nih.govacs.org The resulting triazolyl-tetrazines exhibit both good stability and high reactivity under physiological conditions. nih.gov Furthermore, organocatalytic methods using a thiol activator like 3-mercaptopropionic acid have been reported for the scalable synthesis of unsymmetrical tetrazines with yields between 34-75%. acs.org

Functionalization and Derivatization of PEG3-Substituted Tetrazines

Once the tetrazine core is synthesized, or a suitable precursor is in hand, the next stage involves introducing the PEG3 linker and other desired functional groups. This derivatization is crucial for tailoring the molecule's properties, such as solubility and its ability to conjugate to other molecules of interest.

The incorporation of a terminal hydroxyl group creates a PEG3 tetrazine-alcohol, a versatile building block for further chemical modification. conju-probe.comlumiprobe.com These molecules contain a tetrazine for bioorthogonal reactions and a primary alcohol. conju-probe.com A common synthetic route involves coupling a tetrazine-containing carboxylic acid with an amino-PEG3-alcohol, or conversely, reacting an activated tetrazine (e.g., an N-Hydroxysuccinimide ester) with the amino-PEG3-alcohol. The resulting amide bond stably links the tetrazine core to the PEG linker. Commercially available reagents like Tetrazine-Ph-NHCO-PEG3-alcohol are examples of such structures, often used as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comfluoroprobe.commedkoo.com

Introducing terminal amine or carboxylic acid groups onto the PEG3-tetrazine scaffold produces key intermediates for bioconjugation.

Amine Functionalization: Tetrazine-PEG-amine derivatives are heterobifunctional linkers that possess a reactive primary amine. conju-probe.comconju-probe.com This amine group can be used to form stable amide bonds by reacting with activated carboxylic acids (like NHS esters) on proteins or other biomolecules. biochempeg.com The synthesis can be achieved by using a starting material with a protected amine, such as Boc-NH-PEG3-amine, which is deprotected after coupling to the tetrazine core.

Carboxylic Acid Functionalization: Tetrazine-PEG-acid linkers feature a terminal carboxyl group. This functional group can be activated to react with primary amines. broadpharm.com A common strategy for synthesis involves using a PEG linker with a terminal ester group (e.g., a t-butyl ester) that can be hydrolyzed to the free carboxylic acid in the final step after the tetrazine has been attached. broadpharm.com

To facilitate efficient conjugation to amine-containing molecules, the terminal carboxylic acid of a Tetrazine-PEG3-COOH derivative is often converted into a more reactive activated ester. The most common of these is the N-Hydroxysuccinimide (NHS) ester. broadpharm.comvectorlabs.com The synthesis of a Tetrazine-PEG3-NHS ester is typically achieved by reacting the corresponding carboxylic acid with N-Hydroxysuccinimide (NHS) in the presence of a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). biochempeg.com The resulting NHS ester is a moisture-sensitive but highly efficient reagent for labeling proteins and other amine-containing biomolecules under mild aqueous conditions, forming a stable amide linkage. biochempeg.comconju-probe.com

| Derivative | Functional Group | Synthetic Approach | Key Reagents |

| PEG3 Tetrazine-Alcohol | -OH | Amide coupling | Tetrazine-NHS ester, Amino-PEG3-alcohol |

| PEG3 Tetrazine-Amine | -NH2 | Amide coupling followed by deprotection | Tetrazine-COOH, Boc-NH-PEG3-amine, TFA |

| PEG3 Tetrazine-Carboxylic Acid | -COOH | Amide coupling followed by hydrolysis | Tetrazine-NH2, HOOC-PEG3-t-butyl ester, TFA |

| PEG3 Tetrazine-NHS Ester | -NHS | Esterification of carboxylic acid | Tetrazine-PEG3-COOH, NHS, EDC/DCC |

Integration of Alkyne and Azide (B81097) Moieties for Orthogonal Click Chemistry

The development of heterobifunctional PEG3 tetrazine linkers containing either an alkyne or an azide group allows for the use of mutually orthogonal click chemistry reactions. researchgate.net This orthogonality is critical in complex biological systems where multiple, specific labeling events are required simultaneously. researchgate.net The tetrazine moiety participates in the inverse-electron-demand Diels-Alder (iEDDA) reaction with a strained alkene (like trans-cyclooctene (B1233481), TCO), while the azide or alkyne group can undergo a separate strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netiris-biotech.denih.gov

The synthesis of these dual-functionality linkers is typically achieved through sequential, modular approaches. nih.gov For instance, a PEG3 diol backbone can be desymmetrized by first converting one hydroxyl group into an azide or alkyne. The remaining hydroxyl group can then be modified to introduce the tetrazine functionality, often through an amide bond formation with an amine-functionalized tetrazine precursor. nih.gov An example of such a compound is Methyltetrazine-amino-PEG3-azide, a heterotrifunctional molecule that provides three distinct points for conjugation: the tetrazine for iEDDA reactions, the azide for SPAAC or CuAAC, and an amine for amide bond formation.

This strategy enables multi-step bioconjugation, where a biomolecule can be tagged using one click reaction, and a second molecule or probe can be attached using the other, without cross-reactivity. biochempeg.com

Maleimide (B117702) and Biotinylation Strategies

To target specific amino acid residues or to facilitate purification and detection, PEG3 tetrazine derivatives are frequently functionalized with maleimide or biotin (B1667282) groups.

Maleimide Functionalization: Maleimide groups are highly selective for free thiol (sulfhydryl) groups, such as those on cysteine residues in proteins, forming stable thioether bonds. vectorlabs.combroadpharm.com The synthesis of a compound like Methyltetrazine-PEG3-maleimide involves coupling a maleimide-containing building block to a PEG3-tetrazine precursor. broadpharm.com This creates a powerful tool for site-specifically labeling proteins with a tetrazine moiety, which can then be used for subsequent iEDDA ligation. broadpharm.cominterchim.fr The reaction between the maleimide and thiol is most efficient at a pH range of 6.5-7.5. vectorlabs.cominterchim.fr

Biotinylation: Biotin is a small vitamin that binds with exceptionally high affinity to the proteins avidin (B1170675) and streptavidin. This interaction is widely exploited for detection, imaging, and affinity purification. smolecule.com The synthesis of Tetrazine-PEG3-Biotin involves conjugating biotin to a PEGylated tetrazine. smolecule.com This reagent allows for the labeling of TCO-modified biomolecules with biotin, which can then be detected or captured using streptavidin-conjugated enzymes, fluorophores, or solid supports. nih.gov

Synthesis of Heterobifunctional and Multifunctional PEG3 Tetrazine Linkers

The true versatility of PEG3 tetrazine chemistry lies in the creation of heterobifunctional and multifunctional linkers, which possess multiple, chemically distinct reactive groups on a single molecule. vectorlabs.com

The design of multifunctional PEG3 tetrazine linkers is guided by the need for sequential or orthogonal conjugation strategies. These linkers are engineered to have reactive sites that are compatible during synthesis and storage but can be addressed independently under different reaction conditions. vectorlabs.com Examples include:

Tetrazine-PEG3-NHS Ester: Combines a tetrazine for iEDDA reactions with an N-hydroxysuccinimide (NHS) ester for reacting with primary amines (e.g., lysine (B10760008) residues in proteins).

Tetrazine-PEG3-Amine: Provides a primary amine for standard amide bond coupling alongside the tetrazine group. broadpharm.com

Methyltetrazine-amino-PEG3-azide: A heterotrifunctional linker featuring a tetrazine, an amine, and an azide for three orthogonal conjugation possibilities.

The PEG3 spacer is crucial in these designs as it enhances water solubility and provides a flexible, defined-length spacer arm that minimizes steric hindrance between the conjugated molecules. iris-biotech.devectorlabs.com

The synthesis of these complex linkers relies heavily on modular, step-wise strategies that allow for the precise installation of each functional group. nih.gov A common approach begins with a core molecule, such as a triethylene glycol (PEG3) with two different protecting groups at its termini.

One protecting group can be selectively removed to add the first functional moiety (e.g., an azide). Subsequently, the second protecting group is removed to attach a different functionality (e.g., a protected amine). This amine can then be deprotected and coupled to a tetrazine-carboxylic acid derivative to complete the synthesis of a heterobifunctional Tetrazine-PEG3-Azide linker. This modularity allows for the creation of a diverse library of linkers by simply changing the building blocks used at each step. nih.govnih.gov

Influence of Substituents and Linker Variations on Synthetic Yields and Purity

The synthetic efficiency, stability, and reactivity of PEG3 tetrazine derivatives are significantly influenced by the nature of the substituents on the tetrazine ring and variations in the linker structure.

Influence of Tetrazine Substituents:

The electronic and steric properties of the groups attached to the 1,2,4,5-tetrazine core have a profound impact on both the synthesis of the linker and its subsequent reactivity in iEDDA reactions.

Electronic Effects: Electron-withdrawing groups (EWGs) on the tetrazine ring lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), which accelerates the rate of the iEDDA reaction. mdpi.com However, these EWGs can also make the tetrazine ring more susceptible to degradation, potentially lowering yields during synthesis and purification. Conversely, electron-donating groups (EDGs) can increase the stability of the tetrazine but often result in slower reaction kinetics. nih.gov

Steric Effects: Bulky substituents near the reactive sites of the tetrazine ring can sterically hinder the approach of the dienophile, leading to slower reaction rates. mdpi.com For this reason, monosubstituted tetrazines often exhibit faster kinetics compared to disubstituted ones. mdpi.com For example, sterically hindered tert-butyl substituted tetrazines react more slowly with certain dienophiles than less hindered methyl-substituted tetrazines. nih.govnih.gov The choice of substituent is therefore a trade-off between stability, reactivity, and synthetic accessibility. nih.gov

The following table summarizes the general effects of substituents on tetrazine properties:

| Substituent Type | Effect on iEDDA Reaction Rate | Effect on Tetrazine Stability |

| Electron-Withdrawing (e.g., -CN, -COOR) | Increases | Decreases |

| Electron-Donating (e.g., -CH3, -OR) | Decreases | Increases |

| Sterically Bulky (e.g., -tBu) | Decreases | Can Increase |

Influence of Linker Variations:

Solubility and Yield: The hydrophilic polyethylene (B3416737) glycol chain significantly improves the water solubility of the often-hydrophobic tetrazine moiety. iris-biotech.de This enhanced solubility is beneficial during aqueous-phase synthetic steps and purification (e.g., HPLC), often leading to higher isolated yields and improved purity by preventing aggregation. vectorlabs.com

Mechanistic and Kinetic Investigations of Peg3 Tetrazine Reactivity

Detailed Mechanism of Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The IEDDA reaction is a [4+2] cycloaddition where an electron-deficient diene, in this case, the tetrazine ring, reacts with an electron-rich dienophile. nih.gov Unlike the more common Diels-Alder reaction, the IEDDA reaction is characterized by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. A smaller energy gap between these frontier orbitals leads to a faster reaction rate.

trans-Cyclooctene (B1233481) (TCO) is a highly reactive dienophile for IEDDA reactions due to the significant ring strain of its trans double bond. This strain raises the energy of the HOMO of the TCO, bringing it closer to the LUMO of the tetrazine and dramatically accelerating the reaction. nih.gov The reaction between a PEGylated tetrazine and TCO is exceptionally fast, with second-order rate constants reaching as high as 106 M-1s-1. nih.govrsc.org

The mechanism proceeds as follows:

[4+2] Cycloaddition: The tetrazine ring of the PEG3 tetrazine molecule approaches the trans-double bond of the TCO molecule. This leads to a concerted [4+2] cycloaddition, forming a highly unstable, tricyclic intermediate.

Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of nitrogen gas (N₂). broadpharm.com

Product Formation: The elimination of nitrogen gas is a thermodynamically favorable process that drives the reaction to completion, resulting in the formation of a stable 4,5-dihydropyridazine product. This product may then tautomerize to a more stable 1,4-dihydropyridazine or be oxidized to the corresponding pyridazine (B1198779).

PEG3 tetrazine also reacts with other strained alkenes, such as norbornenes and cyclopropenes, although the kinetics can vary significantly compared to TCO. conju-probe.com

Norbornenes: The strain in the double bond of norbornene makes it more reactive than unstrained alkenes. The reaction with tetrazines is generally slower than with TCO, with reported rate constants in the range of approximately 1 M-1s-1 in aqueous media. nih.govbroadpharm.com The stereochemistry of the norbornene derivative can also influence the reaction rate, with the exo isomer typically reacting faster than the endo isomer. rsc.org

Cyclopropenes: These are small and highly strained dienophiles. While the ring strain is high, their reactivity with tetrazines can be influenced by steric factors. nih.gov For less sterically hindered tetrazines, TCO is generally more reactive than cyclopropenes. However, for bulkier tetrazines, the smaller size of the cyclopropene (B1174273) can lead to a faster reaction rate compared to the more sterically demanding TCO. nih.gov

Quantitative Analysis of Reaction Kinetics and Rate Constants

Disclaimer: The following data tables present kinetic information for tetrazine derivatives with short PEG chains (e.g., PEG4) as a close approximation for the reactivity of PEG3 tetrazine.

Table 1: Representative Second-Order Rate Constants of a PEGylated Tetrazine with Various Dienophiles

| Dienophile | Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature (°C) |

|---|---|---|---|

| trans-Cyclooctene (TCO) | > 50,000 | DPBS | 37 |

| Norbornene | ~1 | Aqueous Media | Ambient |

Data sourced from studies on tetrazines with similar short PEG linkers. broadpharm.comacs.org

The electronic nature of the substituents on the tetrazine ring plays a critical role in modulating the reaction rate. Electron-withdrawing groups (EWGs) attached to the tetrazine ring lower the energy of its LUMO. nih.gov This reduction in the HOMO-LUMO energy gap between the tetrazine and the dienophile leads to a significant increase in the reaction rate. Conversely, electron-donating groups (EDGs) on the tetrazine ring would decrease the reaction rate. The PEG3 linker itself is considered to be electronically neutral and primarily influences the solubility and steric profile of the molecule rather than its intrinsic electronic reactivity.

Table 2: Effect of Electronic Substituents on Tetrazine Reactivity with TCO

| Tetrazine Substituent | Character | Relative Reactivity |

|---|---|---|

| Pyridyl | Electron-withdrawing | High |

| Phenyl | Neutral | Moderate |

| Methyl | Electron-donating | Low |

This table illustrates the general trend of electronic effects on tetrazine reactivity.

Steric hindrance around the reactive tetrazine core can significantly impact the rate of the IEDDA reaction. Bulky substituents on the tetrazine can impede the approach of the dienophile, leading to a slower reaction. This effect is particularly pronounced with larger dienophiles like TCO. nih.gov

For instance, a tetrazine with a bulky tert-butyl group will react more slowly with TCO compared to a less hindered tetrazine. Interestingly, this steric clash can sometimes reverse the expected reactivity trend between different dienophiles. While TCO is generally more reactive than cyclopropene, a sterically hindered tetrazine may react faster with the smaller cyclopropene to minimize steric repulsion. rsc.orgnih.gov The PEG3 linker is a flexible chain and is not expected to impart significant steric hindrance directly at the tetrazine core, though its conformation could have a minor influence on the accessibility of the diene.

Pseudo-First-Order Reaction Studies in Aqueous and Organic Media

To precisely determine the second-order rate constants of tetrazine ligations, kinetic studies are often performed under pseudo-first-order conditions. This experimental setup involves using a large excess of one reactant (typically the dienophile, such as a TCO derivative) relative to the tetrazine. Under these conditions, the concentration of the excess reactant remains effectively constant throughout the reaction, allowing the reaction rate to be modeled using simpler first-order kinetics. The progress of the reaction can be monitored using techniques like stopped-flow spectrophotometry, which tracks the disappearance of the tetrazine's characteristic absorbance over time. nih.gov

Systematic studies on various substituted tetrazines reacting with TCO derivatives have been conducted in both organic and aqueous media, providing valuable data on their intrinsic reactivity and the influence of the environment. These studies reveal that both the electronic nature of the substituents on the tetrazine and the solvent system have a profound impact on the reaction rate.

Below is a data table compiling representative kinetic data for the reaction of various 3-(phenyl)-6-methyl-tetrazines with TCO in both acetonitrile (B52724) and an aqueous buffer, illustrating the impact of substituent position and solvent environment.

| Tetrazine Compound | Substituent on Phenyl Ring | k₂ in CH₃CN at 25°C (M⁻¹s⁻¹) | k₂ in DPBS at 37°C (M⁻¹s⁻¹) |

|---|---|---|---|

| 1 | 4-Me | 1,080 ± 20 | 22,200 ± 200 |

| 2 | 4-Cl | 3,100 ± 40 | 61,000 ± 800 |

| 3 | 4-CF₃ | 6,900 ± 100 | 128,000 ± 2,000 |

| 4 | 5-Me | 1,600 ± 20 | 72,000 ± 1,000 |

| 5 | 5-Cl | 3,900 ± 50 | 108,000 ± 2,000 |

| 6 | 6-Me | 370 ± 10 | 27,000 ± 500 |

| 7 | 6-Cl | 1,500 ± 30 | 78,000 ± 1,000 |

Data adapted from synergistic experimental and computational investigation of aryltetrazine reactivity. nih.gov

"Click-to-Release" Mechanisms and Controlled Decoupling Strategies

The rapid and bioorthogonal nature of the tetrazine ligation has been ingeniously harnessed to create "click-to-release" systems. nih.govtcichemicals.com In this strategy, the IEDDA reaction between a tetrazine and a strained dienophile does not form a stable link but instead initiates a chemical cascade that results in the cleavage of a covalent bond and the release of a previously "caged" molecule. acs.orgmdpi.com This approach allows for the controlled liberation of therapeutic agents, imaging probes, or other functional molecules at a specific time and location, triggered by the introduction of the tetrazine component. tcichemicals.comnih.gov

Design Principles for Reversible or Cleavable Conjugates

The design of tetrazine-responsive cleavable systems relies on incorporating a self-immolative linker into one of the reaction partners, most commonly the dienophile. A widely adopted strategy involves modifying a trans-cyclooctene (TCO) at an allylic position with a carbamate (B1207046) group that is attached to a payload molecule. mdpi.comnih.gov Following the initial IEDDA cycloaddition with a tetrazine and subsequent loss of N₂, the resulting 4,5-dihydropyridazine intermediate undergoes tautomerization. This rearrangement positions the electrons for a spontaneous 1,4-elimination reaction, which proceeds through an electron cascade to cleave the carbamate bond and release the payload, carbon dioxide, and a pyridazine byproduct. nih.govmdpi.com

While most click-to-release systems are designed for irreversible payload delivery, strategies for creating reversible tetrazine conjugates have also been developed. One such approach is the tetrazine-thiol exchange (TeTEx) reaction. rsc.org This chemistry involves the reaction between a non-symmetric thiol-functionalized tetrazine and a substrate containing a thiol group. The resulting conjugate can be cleaved or exchanged by introducing another thiol-containing molecule. This reversible system can be "locked" into a stable, irreversible state by triggering a subsequent IEDDA reaction with a dienophile, which consumes the tetrazine core and prevents further exchange. rsc.org Another strategy employs thiomethyltetrazines as reversible covalent warheads for cysteine residues on biomolecules. The covalent bond can be reversed, but the addition of a TCO derivative locks the conjugate in place, providing temporal control over the stability of the linkage. nih.gov

Triggering Mechanisms for Controlled Release

The primary triggering mechanism for release is the bioorthogonal IEDDA reaction itself. tcichemicals.comrsc.org The "control" is exerted by the deliberate administration of one of the components, typically the tetrazine, to initiate the reaction with its pre-targeted dienophile partner. The exceptionally fast kinetics of the ligation ensure that the release is rapid upon introduction of the trigger.

Computational and Theoretical Studies on PEG3 Tetrazine Reactivity

Application of Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the reactivity of tetrazines and predicting the kinetics of their bioorthogonal reactions. DFT calculations allow researchers to model the entire reaction pathway of the IEDDA cycloaddition at an electronic level. This includes mapping the structures and energies of the reactants, the transition state, and the products. nih.govnih.gov

A key application of DFT is the calculation of the activation energy barrier (ΔG‡), which is the energy difference between the reactants and the transition state. According to transition state theory, a lower activation energy barrier corresponds to a faster reaction rate. This allows for the in silico screening of novel tetrazine derivatives to predict their reactivity before undertaking complex synthesis. For example, DFT calculations performed by the Houk group predicted that the reaction rate of a sterically hindered tetrazine would be significantly reduced with TCO, but would react much more favorably with a smaller dienophile like cyclopropene, a finding that was later confirmed experimentally. nih.gov

Furthermore, DFT is used to understand more subtle aspects of reactivity, such as the influence of solvent. By incorporating solvation models into the calculations, it is possible to simulate how polar solvents stabilize the charged transition state, thereby rationalizing the experimentally observed rate acceleration in aqueous media. nih.gov DFT has also been employed to investigate the photophysical properties of tetrazine-fluorophore conjugates, helping to elucidate the mechanisms of fluorescence quenching and providing a theoretical basis for the design of new light-up bioorthogonal probes. nih.gov

Quantum Chemical Calculations of Activation Barriers and Intermediates

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating the mechanistic pathways of reactions involving PEG3 tetrazine and its derivatives. These computational methods allow for the detailed investigation of reaction energy profiles, including the identification and characterization of transition states and intermediates, which are often transient and difficult to observe experimentally.

A central focus of these calculations is the determination of the free energy of activation (ΔG‡), which is the energy barrier that must be overcome for a reaction to proceed. By accurately calculating this barrier, researchers can predict reaction rates and understand how different substituents on the tetrazine ring influence its reactivity. For instance, DFT studies have been employed to compare the reactivity of various mono-substituted aryl-tetrazines with dienophiles like trans-cyclooctene (TCO). chemrxiv.orgnih.gov These calculations have revealed that the reaction proceeds through a concerted but asynchronous transition state. chemrxiv.org

The calculated transition state geometries show a highly conserved bond-forming distance at one carbon of the tetrazine (C-1), while the distance to the other carbon (C-4) varies, indicating the asynchronous nature of the bond formation. chemrxiv.org Theoretical calculations performed at levels such as ωB97X-D/6-311G(d,p)-SMD have shown good correlation between the calculated free energies of activation and experimentally measured reaction rates. semanticscholar.org This validation underscores the predictive power of quantum chemical methods in understanding and designing tetrazine-based bioorthogonal reactions.

Below is a data table summarizing calculated activation barriers for the reaction of different mono-substituted tetrazines with TCO, illustrating the influence of the substituent on reactivity.

| Tetrazine Substituent | Calculated Free Energy of Activation (ΔG‡, kcal/mol) |

|---|---|

| Phenyl (Ph) | 10.5 |

| 4-Pyridyl (4Pyr) | 9.8 |

| 3-Pyridyl (3Pyr) | 9.7 |

| 2-Pyridyl (2Pyr) | 9.1 |

Distortion/Interaction Model for Predicting Reactivity Trends

While Frontier Molecular Orbital (FMO) theory, which focuses on the electronic properties (HOMO-LUMO gap) of reactants, has traditionally been used to explain the reactivity of tetrazines in inverse-electron-demand Diels-Alder (IEDDA) reactions, it fails to account for all observed reactivity trends. nih.gov For example, 2-pyridyl-substituted tetrazines are significantly more reactive than would be predicted based solely on the electron-withdrawing effect of the substituent. chemrxiv.org

To address these discrepancies, the Distortion/Interaction Model, also known as the Activation Strain Model, has been successfully applied. nih.gov This model partitions the activation energy (ΔE‡) into two components: the distortion energy (ΔEdist) and the interaction energy (ΔEint).

Distortion Energy (ΔEdist): The energy required to deform the reactants from their ground-state geometries into the geometries they adopt in the transition state.

Interaction Energy (ΔEint): The actual energy of interaction (e.g., orbital overlap, electrostatic interactions) between the two distorted reactants in the transition state.

The following table presents data from a distortion/interaction analysis for the reaction of various tetrazines with TCO.

| Tetrazine Substituent | Activation Energy (ΔE‡, kcal/mol) | Distortion Energy (ΔEdist, kcal/mol) | Interaction Energy (ΔEint, kcal/mol) |

|---|---|---|---|

| Phenyl (Ph) | 4.2 | 15.4 | -11.2 |

| 4-Pyridyl (4Pyr) | 3.5 | 15.5 | -12.0 |

| 3-Pyridyl (3Pyr) | 3.4 | 15.5 | -12.1 |

| 2-Pyridyl (2Pyr) | 2.6 | 14.4 | -11.8 |

Large-Scale Computational Screening for Optimized Reactants

The rational design of tetrazine derivatives with tailored reactivity for specific applications in chemical biology and medicine is a significant goal. researchgate.netfrontiersin.org However, experimental screening of large libraries of compounds is often time-consuming and expensive. chemrxiv.orgchemrxiv.org To overcome this limitation, large-scale computational screening has emerged as a powerful and efficient alternative for rapidly identifying reactants with desired reactivity profiles. researchgate.netchemrxiv.org

This high-throughput approach involves the creation of a large virtual library of tetrazine derivatives with diverse substituents. An automated workflow is then used to compute the reaction barriers for the IEDDA reaction of each tetrazine in the library with a chosen dienophile, such as trans-cyclooctene. chemrxiv.org By systematically calculating these activation energies, researchers can quickly assess the reactivity of thousands of potential compounds without the need for manual synthesis and experimentation. chemrxiv.org

For example, a recent study introduced a tool for automated computational screening that successfully computed 1,288 reaction barriers from a pool of 1,540 possible tetrazine combinations, demonstrating the high efficiency of this method. chemrxiv.org The large datasets generated from these screenings are not only valuable for identifying lead candidates for specific applications but also serve as a foundation for developing machine learning models. researchgate.netchemrxiv.org These models can then be trained to predict the reactivity of new tetrazine compounds almost instantaneously, further accelerating the discovery and optimization of bioorthogonal reagents. chemrxiv.org

The table below provides a conceptual example of results from a large-scale computational screening, showing calculated reaction barriers for a set of hypothetical tetrazine derivatives.

| Tetrazine Derivative ID | Substituent Group 1 | Substituent Group 2 | Calculated Reaction Barrier (kcal/mol) |

|---|---|---|---|

| TZ-001 | -H | -CH3 | 11.2 |

| TZ-002 | -H | -CF3 | 9.5 |

| TZ-003 | -Phenyl | -NO2 | 8.8 |

| TZ-004 | -2-Pyridyl | -OCH3 | 9.3 |

| TZ-005 | -CN | -CN | 7.9 |

Advanced Applications of Peg3 Tetrazine in Academic Research Systems

Methodologies for Bioconjugation and Biomacromolecular Labeling

The inverse electron-demand Diels-Alder (iEDDA) cycloaddition reaction between tetrazines and strained alkenes, such as trans-cyclooctene (B1233481) (TCO), forms the cornerstone of modern bioconjugation strategies. interchim.fr This bioorthogonal reaction is characterized by its exceptional kinetics and high selectivity, enabling the rapid and specific labeling of biomolecules in complex biological environments without the need for toxic catalysts like copper. The PEG3 (polyethylene glycol) linker enhances the aqueous solubility and biocompatibility of the tetrazine moiety, reduces steric hindrance, and makes PEG3 tetrazine an ideal reagent for a wide range of applications in academic research. axispharm.combroadpharm.com

The reaction between PEG3 tetrazine and a TCO-modified biomolecule proceeds swiftly, often completing within minutes at low micromolar concentrations, to form a stable dihydropyridazine (B8628806) linkage. interchim.frconju-probe.com This rapid, catalyst-free ligation has positioned the TCO-tetrazine click reaction as a standard for protein-protein conjugation and the labeling of various biomacromolecules. interchim.fr

Site-Specific Protein and Peptide Modification

Site-specific modification of proteins and peptides is crucial for understanding their function, and PEG3 tetrazine has emerged as a powerful tool in this endeavor. The strategy typically involves the introduction of a strained alkene, like TCO, into the protein or peptide of interest at a specific site. This can be achieved through the genetic incorporation of unnatural amino acids bearing the reactive handle. d-nb.infonih.gov Once the TCO group is installed, it can be selectively targeted with a PEG3 tetrazine conjugate carrying a desired cargo, such as a fluorescent dye, a biotin (B1667282) tag, or a therapeutic agent. axispharm.comnih.gov

The high reactivity of the tetrazine-TCO ligation allows for efficient labeling even at low protein concentrations typically found in cellular environments. This methodology has been successfully employed for real-time visualization of proteins in living cells and for constructing well-defined antibody-drug conjugates. axispharm.comfrontiersin.org The stability of the resulting conjugate ensures that the label remains attached to the protein, allowing for long-term tracking and analysis.

Recent studies have focused on tuning the reactivity of tetrazine amino acids to achieve even faster and more quantitative bioorthogonal ligations for site-specific protein labeling. nih.gov For instance, the introduction of fluorine substituents to the tetrazine ring has been shown to increase reaction rates significantly. nih.gov

Table 1: Comparison of Bioorthogonal Reaction Kinetics for Protein Labeling

| Reaction Pair | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |

|---|---|---|

| Tetrazine - TCO | ~10³ - 10⁶ | Extremely fast, catalyst-free, bioorthogonal. nih.govwikipedia.org |

| Azide (B81097) - Cyclooctyne (SPAAC) | ~10⁻¹ - 10¹ | Copper-free, bioorthogonal, moderate speed. |

| Staudinger Ligation | ~10⁻³ - 10⁻² | Bioorthogonal, slow kinetics. |

| Oxime/Hydrazone Ligation | ~10⁻² - 10⁻¹ | Bioorthogonal, pH-dependent, reversible. |

Nucleic Acid (DNA, RNA, Oligonucleotide) Labeling and Functionalization

The labeling of nucleic acids is fundamental for studying their cellular dynamics, structure, and function. PEG3 tetrazine-based bioorthogonal chemistry provides a versatile platform for the site-specific labeling and functionalization of DNA, RNA, and oligonucleotides. rsc.orgnih.gov

A powerful strategy for introducing reactive handles into nucleic acids is the enzymatic incorporation of modified nucleoside triphosphates (dNTPs or NTPs). nih.govacs.org Researchers have synthesized dNTPs bearing TCO or other strained alkenes, which are efficiently incorporated into DNA by DNA polymerases during primer extension or PCR. nih.govacs.org The resulting TCO-modified DNA can then be readily labeled with a PEG3 tetrazine probe.

Studies have shown that the length of the linker between the nucleobase and the reactive group is crucial for efficient labeling. nih.gov For instance, dNTPs with a PEG3 linker between the base and the TCO moiety demonstrated superior reactivity in iEDDA reactions compared to those with shorter linkers. acs.org This approach has enabled the metabolic labeling and imaging of DNA synthesis in living cells. nih.govacs.org Similar strategies are being applied for RNA, where modified NTPs are incorporated by RNA polymerases. nih.gov

PEG3 tetrazine conjugates are extensively used for the staining of DNA and RNA both in vitro and within cells. rsc.orgchinesechemsoc.org Once a TCO-modified nucleic acid is generated, it can be visualized by treatment with a fluorogenic PEG3 tetrazine probe. rsc.orgresearchgate.net These probes are designed to be quenched in their unreacted state and exhibit a significant increase in fluorescence upon reaction with the TCO-labeled nucleic acid. nih.govnih.gov This "turn-on" fluorescence allows for no-wash imaging with a high signal-to-noise ratio, which is particularly advantageous for live-cell imaging. researchgate.netresearchgate.net

This methodology has been applied to visualize newly transcribing RNA in cells and to monitor the localization and dynamics of specific DNA sequences. rsc.orgchinesechemsoc.org The rapid kinetics of the tetrazine ligation enable real-time imaging of these processes. frontiersin.org

Table 2: Examples of Fluorogenic Tetrazine Probes for Nucleic Acid Staining

| Fluorophore | Quenching Mechanism | Fold Fluorescence Increase (approx.) | Application |

|---|---|---|---|

| Coumarin | Internal Quenching | 3-220 | Live-cell DNA imaging. acs.org |

| Naphthalimide | AIE (Aggregation-Induced Emission) | Significant | No-wash protein and organelle imaging. rsc.org |

| Acridine | Intercalation and Quenching | ~60,000-fold rate increase | Live-cell dynamic imaging of nucleic acids. researchgate.net |

| Fluorescein | Resonance Energy Transfer | Significant | Oligonucleotide-templated ligations. nih.gov |

Functionalization of Lipids and Cell Surface Glycans

The cell surface is decorated with a complex array of lipids and glycans that play crucial roles in cellular communication and signaling. PEG3 tetrazine chemistry offers a powerful means to study these molecules in their native environment.

Metabolic labeling is a key technique used to introduce bioorthogonal reporters into cell surface glycans. nih.govuni-konstanz.de Cells are fed with unnatural monosaccharide precursors that are modified with a strained alkene. These precursors are metabolized and incorporated into the glycan structures on the cell surface. uni-konstanz.demdpi.com The cells displaying these modified glycans can then be selectively labeled with a PEG3 tetrazine probe, allowing for visualization and analysis of the cell-surface glycome. nih.gov This strategy has been successfully used to image glycans in living cells and even in whole organisms. nih.govresearchgate.net The small size of some dienophiles, like cyclopropene (B1174273), is advantageous as it leads to higher incorporation efficiency by the cellular machinery. uni-konstanz.de

Biopolymer Assembly and Cross-Linking Techniques

The rapid and specific nature of the tetrazine-TCO reaction makes it an excellent tool for the assembly and cross-linking of biopolymers to form hydrogels and other biomaterials. nih.gov PEG hydrogels, for example, can be synthesized by reacting multi-arm PEG molecules functionalized with either tetrazine or a strained alkene like norbornene. nih.gov

Interestingly, the products of the tetrazine-norbornene cycloaddition can exhibit secondary interactions, leading to the formation of robust, non-covalently cross-linked hydrogels with significantly higher storage moduli compared to other non-covalent methods. nih.gov In covalently cross-linked hydrogels, these secondary interactions contribute to enhanced mechanical properties and increased resistance to hydrolytic degradation. nih.gov This unique feature of tetrazine click chemistry opens up new avenues for the design of advanced biomaterials for applications in tissue engineering and drug delivery. mdpi.com

Development of Imaging Probes and Research Methodologies

The unique chemical properties of PEG3 tetrazine have positioned it as a valuable tool in the development of sophisticated imaging probes and research methodologies. Its bioorthogonal reactivity, coupled with the hydrophilic and flexible nature of the polyethylene (B3416737) glycol (PEG) linker, allows for innovative approaches in visualizing and studying biological processes in academic research.

Design and Implementation of Fluorogenic Tetrazine Probes

Fluorogenic probes are molecules that exhibit a significant increase in fluorescence upon reacting with a specific target. This "turn-on" mechanism is highly advantageous for biological imaging as it minimizes background signal and often eliminates the need for washing steps to remove unreacted probes. biorxiv.orgmdpi.com PEG3 tetrazine serves as an excellent scaffold for creating such probes due to its ability to quench fluorescence, a property that is reversed upon its reaction with a dienophile.

The fluorescence "turn-on" mechanism of tetrazine-based probes is primarily governed by the inverse electron-demand Diels-Alder (IEDDA) reaction. mdpi.comfrontiersin.org In their native state, the tetrazine ring can act as an efficient fluorescence quencher through various mechanisms, including Förster Resonance Energy Transfer (FRET), photoinduced electron transfer (PeT), and internal conversion. researchgate.netrsc.orgbiorxiv.org The close proximity of the tetrazine moiety to a fluorophore allows for non-radiative energy transfer, effectively keeping the fluorophore in a "dark" state.

Upon reaction with a strained alkene or alkyne, such as a trans-cyclooctene (TCO) derivative, the tetrazine ring undergoes a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, leading to the formation of a dihydropyrazine (B8608421) and the release of nitrogen gas. mdpi.com This chemical transformation fundamentally alters the electronic properties of the molecule, disrupting the quenching mechanism and restoring the fluorescence of the attached dye. nih.govnih.gov This results in a significant, often several hundred-fold, increase in fluorescence intensity, providing a high signal-to-noise ratio for imaging. researchgate.net The choice of fluorophore can be modulated to achieve a wide range of emission spectra, from blue to near-infrared (NIR), allowing for spectral flexibility in imaging experiments. nih.govacs.org

| Quenching Mechanism | Description |

| Förster Resonance Energy Transfer (FRET) | Non-radiative transfer of energy from an excited fluorophore (donor) to the tetrazine (acceptor) in close proximity. |

| Photoinduced Electron Transfer (PeT) | Transfer of an electron from the excited fluorophore to the electron-deficient tetrazine ring, leading to non-radiative decay. biorxiv.org |

| Internal Conversion | The tetrazine moiety promotes rapid internal conversion of the excited state energy to vibrational energy, preventing fluorescence emission. researchgate.netrsc.org |

The application of PEG3 tetrazine-based fluorogenic probes has revolutionized live-cell and in vitro imaging by enabling "no-wash" experimental designs. researchgate.netnih.gov Traditionally, imaging experiments require washing steps to remove unbound fluorescent probes, which can be harsh on live cells and disrupt dynamic processes. The "turn-on" nature of fluorogenic tetrazine probes circumvents this issue, as the probes only become fluorescent upon reacting with their target. biorxiv.orgmdpi.com

For live-cell imaging, cells are typically first treated with a dienophile-modified molecule that targets a specific cellular component, such as a protein, lipid, or glycan. nih.govnih.gov This can be achieved through genetic encoding of unnatural amino acids containing a TCO group or by metabolic labeling with TCO-modified precursors. biorxiv.orgfrontiersin.org Subsequently, the PEG3 tetrazine-fluorophore conjugate is added to the cell culture. The hydrophilic PEG3 linker enhances the water solubility and cell permeability of the probe, facilitating its access to intracellular targets. lumiprobe.comaxispharm.com The bioorthogonal reaction between the tetrazine and the TCO-tagged biomolecule then occurs rapidly and specifically, leading to localized fluorescence at the site of the target. nih.gov This allows for real-time tracking of biological molecules and processes within living cells. biorxiv.org

In vitro imaging applications similarly benefit from the high signal-to-noise ratio and specificity of these probes. For instance, they can be used in fluorescence microscopy to visualize specific proteins on fixed cells or in tissue sections with high clarity. biorxiv.org

A significant advantage of the tetrazine ligation strategy is its adaptability for multi-color and multiplexed imaging, allowing for the simultaneous visualization of multiple targets within the same biological sample. researchgate.netnih.gov This is achieved by using a panel of PEG3 tetrazine probes, each conjugated to a spectrally distinct fluorophore. nih.gov

In a typical multiplexed imaging experiment, different cellular targets are labeled with the same dienophile (e.g., TCO). Then, a cocktail of PEG3 tetrazine probes, each carrying a different colored fluorophore, is introduced. If the targets are spatially distinct, they can be individually resolved based on the color of the fluorescence. More sophisticated strategies involve the use of orthogonal bioorthogonal reaction pairs, where different dienophiles are used to tag different targets, and each dienophile reacts specifically with a corresponding tetrazine probe linked to a unique fluorophore.

The ability to generate probes with a broad range of emission wavelengths, from the visible to the near-infrared spectrum, is crucial for minimizing spectral overlap and enabling the detection of a larger number of targets simultaneously. nih.govacs.org This capability is invaluable for studying complex cellular events and interactions between different biomolecules. researchgate.net

Preclinical Radiopharmaceutical Development for Molecular Imaging

Beyond fluorescence imaging, PEG3 tetrazine is a key component in the development of radiopharmaceuticals for preclinical molecular imaging, particularly for Positron Emission Tomography (PET). PET is a highly sensitive, quantitative imaging modality that allows for the non-invasive visualization of biological processes in vivo. The strategy of pretargeted PET imaging, which separates the targeting and imaging steps, has gained significant traction, and PEG3 tetrazine plays a central role in this approach. nih.govchemrxiv.org

In pretargeted PET imaging, a targeting molecule (e.g., an antibody or nanoparticle) functionalized with a dienophile like TCO is first administered. researchgate.net This targeting molecule is allowed to accumulate at the desired site (e.g., a tumor) and clear from the bloodstream. Subsequently, a much smaller, rapidly clearing PEG3 tetrazine radiotracer, labeled with a short-lived positron-emitting radionuclide such as fluorine-18 (B77423) (¹⁸F) or gallium-68 (B1239309) (⁶⁸Ga), is injected. nih.govnih.gov The radiolabeled tetrazine then rapidly finds and reacts with the TCO-tagged targeting molecule in vivo via the IEDDA reaction, leading to a high concentration of the PET signal at the target site. nih.gov

The design of these PET tracers involves the synthesis of a precursor molecule that incorporates the PEG3 tetrazine moiety and a group suitable for radiolabeling. For example, for ¹⁸F-labeling, precursors such as [¹⁸F]AmBF₃-Tz have been developed. nih.gov The synthesis of such tracers is designed to be rapid and efficient to accommodate the short half-lives of the radionuclides. The PEG3 linker in these tracers is crucial for improving their pharmacokinetic properties, such as increasing solubility and promoting rapid renal clearance of the unreacted tracer, which helps to reduce background radiation and improve image contrast. mcmaster.ca

The synthesis of a ⁶⁸Ga-based PET tracer, for instance, might involve chelating ⁶⁸Ga with a molecule like THP-tetrazine, which can be performed at room temperature in a short amount of time with high radiochemical stability. nih.govchemrxiv.org Similarly, iodine-125, another radionuclide, has been incorporated into tetrazine derivatives for pretargeting applications. nih.govnih.gov

| Radionuclide | Typical Half-life | Application in Tetrazine PET Tracers |

| Fluorine-18 (¹⁸F) | ~110 minutes | Used in tracers like [¹⁸F]AmBF₃-PEG₇-TOC for imaging tumors. nih.govacs.org |

| Gallium-68 (⁶⁸Ga) | ~68 minutes | Used in tracers like [⁶⁸Ga]Ga-THP-Tetrazine for pretargeted imaging of nanomedicines. nih.govchemrxiv.org |

| Iodine-125 (¹²⁵I) | ~59 days | Synthesized into iodo-tetrazine derivatives for preclinical research. nih.govnih.gov |

Single-Photon Emission Computed Tomography (SPECT) Agent Development

PEG3 tetrazine derivatives have been investigated for the development of SPECT imaging agents, primarily through their conjugation with radionuclides that emit single photons. The PEG3 linker plays a crucial role in improving the pharmacokinetic properties of the resulting radiotracer, such as enhancing solubility and influencing biodistribution and clearance.

In the context of pretargeted radioimmunotherapy (PRIT) and SPECT imaging of peritoneal carcinomatosis, a lutetium-177 (B1209992) (¹⁷⁷Lu) labeled tetrazine probe with a PEG3 linker ([¹⁷⁷Lu]Lu-Tz-1) was synthesized and evaluated. nih.gov The study aimed to determine the most suitable probe for this application by comparing PEG linkers of varying lengths. The biodistribution of [¹⁷⁷Lu]Lu-Tz-1 was assessed in mice, revealing clearance through both renal and hepatic systems. nih.gov The absorbed radiation dose to tumors in a pretargeting setup with a 35A7-TCO antibody was determined to be 0.25 Gy/MBq for the [¹⁷⁷Lu]Lu-Tz-1 probe. nih.gov This research highlights the potential of PEG3 tetrazine in the development of SPECT agents for targeted cancer therapy and imaging, although in this specific study, a longer PEG linker was ultimately selected for optimal performance in the given model. nih.gov

Strategies for Radiolabeling Tetrazine Conjugates (e.g., ¹⁸F, ⁶⁴Cu, ¹¹¹In)

The versatility of the tetrazine scaffold allows for its radiolabeling with a variety of radionuclides for both SPECT and Positron Emission Tomography (PET) imaging. The choice of radionuclide is often dictated by its half-life, decay characteristics, and the biological process being studied. While direct radiolabeling data for PEG3 tetrazine with all these isotopes is not extensively available, the general strategies are applicable.

Fluorine-18 (¹⁸F): ¹⁸F is a widely used PET isotope due to its short half-life (109.7 min) and low positron energy. Radiolabeling tetrazines with ¹⁸F can be challenging due to the harsh conditions often required for direct radiofluorination, which can degrade the tetrazine ring. nih.gov Therefore, indirect labeling methods are often preferred. These can involve the synthesis of an ¹⁸F-labeled prosthetic group that is then conjugated to the tetrazine. For instance, a novel [¹⁸F]alkylammoniomethyltrifluoroborate ([¹⁸F]AmBF₃) tetrazine has been developed for the fluorination of trans-cyclooctene (TCO)-modified biomolecules. acs.orgresearchgate.net While this study used a PEG7 linker, the principle is applicable to a PEG3 variant. acs.orgresearchgate.net Direct aromatic ¹⁸F-labeling of highly reactive tetrazines has also been achieved using a copper-mediated method, offering a more direct route to ¹⁸F-labeled tetrazines. rsc.org

Copper-64 (⁶⁴Cu): ⁶⁴Cu is another valuable PET isotope with a longer half-life (12.7 h), making it suitable for imaging biological processes with slower kinetics, such as antibody accumulation in tumors. nih.gov Tetrazines are typically labeled with ⁶⁴Cu by conjugation to a chelator, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) or SarAr (1-N-(4-aminobenzyl)-3,6,10,13,16,19-hexaazabicyclo[6.6.6]eicosane), which can securely coordinate the ⁶⁴Cu ion. nih.govnih.gov A pretargeted PET imaging strategy has been developed using a ⁶⁴Cu-labeled NOTA-modified tetrazine, which demonstrated effective tumor imaging in preclinical models. nih.gov The inclusion of a PEG linker, such as PEG3, can improve the pharmacokinetics of these ⁶⁴Cu-labeled tetrazine conjugates. nih.gov

Indium-111 (¹¹¹In): ¹¹¹In is a SPECT isotope with a half-life of 2.8 days, making it suitable for tracking molecules with long biological half-lives. Similar to ⁶⁴Cu, ¹¹¹In labeling of tetrazines is achieved through the use of a chelator, most commonly DTPA (diethylenetriaminepentaacetic acid) or DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). nih.gov Pegylated liposomes labeled with ¹¹¹In-DTPA have been studied for their biodistribution and pharmacokinetics in tumor models. nih.gov While this study did not specifically use a tetrazine conjugate, it highlights the utility of ¹¹¹In and PEGylation in developing imaging agents.

Table 1: Radiolabeling Parameters of Various PEG-Tetrazine Conjugates

| Radionuclide | Chelator/Prosthetic Group | PEG Linker | Radiochemical Yield (RCY) | Molar Activity (Aᴍ) | Reference |

|---|---|---|---|---|---|

| ¹⁸F | AmBF₃ | PEG7 | 20.8 ± 10.3% | 15.4 ± 9.2 GBq/μmol | acs.orgresearchgate.net |

| ⁶⁴Cu | NOTA | - | Not Reported | Not Reported | nih.gov |

Note: Data for PEG3 tetrazine is limited; related compounds with different PEG linkers are included for illustrative purposes.

Pretargeting Methodologies in in vivo Preclinical Models

Pretargeting is a multi-step strategy designed to improve the target-to-background ratio in molecular imaging and therapy. It involves the administration of a non-radiolabeled targeting molecule (e.g., an antibody) conjugated to a bioorthogonal handle, such as trans-cyclooctene (TCO). After the targeting molecule has accumulated at the target site and cleared from the circulation, a radiolabeled bioorthogonal partner, such as a PEG3 tetrazine, is administered. The rapid and specific in vivo "click" reaction between the tetrazine and TCO at the target site leads to a high concentration of the radionuclide at the desired location, while the unbound radiolabeled tetrazine is rapidly cleared from the body.

Antibodies are ideal targeting vectors due to their high specificity and affinity for their targets. In this approach, an antibody is conjugated to TCO. A subsequent injection of a radiolabeled PEG3 tetrazine allows for the in vivo ligation. The PEG3 linker on the tetrazine can influence the pharmacokinetics of the radiotracer, potentially reducing non-specific uptake and accelerating clearance. nih.gov Studies have shown that PEGylation of antibodies can impact the number of reactive TCO groups, which in turn affects the pretargeting efficiency. researchgate.net

In addition to antibodies, smaller targeting molecules like peptides and other small molecules can be used in pretargeting strategies. These smaller molecules often exhibit faster pharmacokinetics than antibodies, which can be advantageous. For example, cyclic RGD peptides that target integrin αvβ3, which is overexpressed in many tumors, have been used in pretargeting. nih.gov A TCO-modified peptide is administered first, followed by a radiolabeled PEG3 tetrazine. This approach has been explored with ¹⁸F-labeled tetrazine-RGD conjugates for PET imaging. nih.gov

The success of a pretargeting strategy hinges on the kinetics of the bioorthogonal reaction and the pharmacokinetics of the components. The inverse-electron demand Diels-Alder (IEDDA) reaction between tetrazines and TCO is exceptionally fast, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. nih.gov To enhance image contrast, it is crucial to optimize the system to maximize the reaction at the target site while minimizing the reaction in the bloodstream and facilitating rapid clearance of the unbound radiotracer.

Table 2: Preclinical Tumor Uptake of Radiometal-Labeled Tetrazines in Pretargeting Models

| Radionuclide | Targeting Vector | Tumor Model | Tumor Uptake (%ID/g) | Time Point | Reference |

|---|---|---|---|---|---|

| ⁶⁴Cu | huA33-TCO | SW1222 colorectal cancer | ~4.1 | 1 h | nih.gov |

| ⁶⁴Cu | huA33-TCO | SW1222 colorectal cancer | 5.6 ± 0.7 | 1 h | nih.gov |

| ¹¹¹In | CC49-TCO | LS174T colon carcinoma | 4.2 | 3 h | nih.gov |

Note: The table includes data from various tetrazine conjugates to illustrate typical tumor uptake values in pretargeting studies, as specific data for PEG3-tetrazine is limited.

Engineering of Functional Materials and Soft Matter Assemblies

Beyond its applications in molecular imaging, PEG3 tetrazine and its derivatives are valuable tools in materials science for the engineering of functional materials and soft matter assemblies, such as hydrogels. The bioorthogonal tetrazine-TCO or tetrazine-norbornene ligation provides a highly specific and efficient method for crosslinking polymers under mild, physiological conditions.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for various biomedical applications, including drug delivery and tissue engineering. mdpi.com PEG-based hydrogels are particularly attractive due to their biocompatibility and tunable properties. By functionalizing PEG with tetrazine and a corresponding dienophile like norbornene, injectable hydrogels can be formed in situ. nih.govmdpi.com The reaction of a norbornene-functionalized hyaluronic acid with a PEG-ditetrazine crosslinker results in the formation of porous hydrogels. mdpi.com The properties of these hydrogels, such as gelation time, mechanical strength, and swelling ratio, can be tuned by varying the molar ratio of the reactive components. mdpi.com

The secondary interactions between the tetrazine-norbornene cycloaddition products can also contribute to the mechanical properties and stability of the hydrogels, leading to materials with enhanced storage moduli and resistance to hydrolytic degradation. nih.gov While these studies often utilize PEG with varying chain lengths, the fundamental principles of hydrogel formation and the role of the tetrazine-mediated crosslinking are directly applicable to PEG3 tetrazine systems.

Synthesis of Hydrogels and Functional Polymers

The iEDDA reaction involving PEG-tetrazine conjugates is extensively used for the creation of hydrogels and other functional polymers for biomedical applications. Multi-arm PEG molecules functionalized with tetrazine groups can serve as highly efficient cross-linkers. When mixed with polymers modified with a dienophile like norbornene, a rapid and spontaneous cross-linking reaction occurs, leading to the formation of a stable hydrogel network. researchgate.netst-andrews.ac.uk This method allows for the creation of injectable hydrogels that can form in situ upon mixing precursor solutions, a valuable property for drug delivery and tissue engineering. st-andrews.ac.uk

Research has demonstrated that the mechanical properties of these hydrogels, such as their storage modulus (G'), can be precisely controlled by varying the concentration of the polymer precursors or the molar ratio of the reactive tetrazine and norbornene groups. st-andrews.ac.uk For instance, in one study, the G' of a polypeptide hydrogel was tuned from 0.6 to 3.8 kPa by adjusting these parameters. st-andrews.ac.uk This tunability is critical for mimicking the stiffness of various biological tissues.

Furthermore, the bioorthogonality of the tetrazine-norbornene ligation ensures that the cross-linking process is compatible with encapsulated biological materials, including living cells and therapeutic proteins. st-andrews.ac.uk Innovations in this area include the development of systems where the tetrazine group is formed in situ through the enzymatic oxidation of a dihydrotetrazine precursor by horseradish peroxidase (HRP). acs.orgkcl.ac.uk This approach enhances the stability of the precursor materials, as tetrazines can be prone to reduction in biological environments. acs.orgkcl.ac.uk

| Parameter | Method of Control | Effect on Hydrogel | Reference |

|---|---|---|---|

| Stiffness (Storage Modulus) | Varying polymer concentration | Higher concentration leads to higher stiffness | st-andrews.ac.uk |

| Stiffness (Storage Modulus) | Adjusting the molar ratio of tetrazine to dienophile (e.g., norbornene) | Alters the cross-linking density, thereby changing stiffness | st-andrews.ac.uk |

| Degradability | Incorporation of photocleavable S,S-tetrazine linkages | Allows for hydrogel degradation upon exposure to UV or green light | nih.gov |

| Stability | In situ formation of tetrazine from a dihydrotetrazine precursor via HRP | Improves precursor stability against reduction in biological media | acs.orgkcl.ac.uk |

Surface Modification and Nanoparticle Functionalization

The specificity and efficiency of the tetrazine ligation make PEG3 Tetrazine an excellent tool for modifying surfaces and functionalizing nanoparticles. Biomolecules, imaging agents, or therapeutic payloads can be precisely conjugated to nanoparticles or surfaces that have been pre-functionalized with a TCO group. The hydrophilic PEG3 spacer helps to maintain the solubility and reduce non-specific binding of the conjugated entity.

This strategy is widely employed in targeted drug delivery and medical imaging. For example, antibodies or antibody fragments can be modified with TCO and then linked to a PEG3 Tetrazine-bearing nanoparticle or imaging agent. This approach has been used to improve the tumor-targeting capabilities of nanoparticle systems. The rapid kinetics of the reaction are particularly advantageous for pretargeting strategies in nuclear imaging, where a TCO-modified antibody is first administered and allowed to accumulate at the target site, followed by a rapidly clearing, radiolabeled tetrazine probe that "clicks" to the antibody in vivo.

Directed Self-Assembly of Macromolecular Structures

Beyond simple conjugation, PEG3 Tetrazine is utilized in the controlled, directed self-assembly of complex macromolecular structures. The principles of bioorthogonal chemistry provide a powerful method for guiding how and where molecules interact to form larger, ordered assemblies.

One study demonstrated that a PEG molecule with tetrazine groups at both ends (PEG-bisTz) could be precisely assembled into micro- and nanoscale spherical caps (B75204) and lines on a surface. rockefeller.edu By controlling the delivery of ultrasmall droplets of the PEG-bisTz solution, researchers could dictate the final geometry of the assembled structures, a level of control not easily achieved with traditional self-assembly methods that are governed by thermodynamics. rockefeller.edu

In a complementary approach, the tetrazine-TCO reaction can be used to trigger the disassembly of supramolecular structures. Researchers have designed tetrazine-capped precursors that self-assemble into nanofibers and hydrogels within living cells. otago.ac.nz These assemblies can be subsequently disassembled on demand by introducing a TCO derivative, which reacts with the tetrazine caps and disrupts the non-covalent interactions (e.g., π-π stacking) holding the assembly together. otago.ac.nz This bioorthogonal disassembly provides a mechanism for controlling the residence time and clearance of nanomaterials in a biological setting. otago.ac.nz

Contributions to Chemical Biology and Drug Discovery Methodologies

Development of Prodrug Activation Systems for Targeted Research Delivery

PEG3 Tetrazine is integral to the development of advanced "click-to-release" prodrug activation systems. In this strategy, a therapeutic agent is chemically "caged" with a TCO group, rendering it inactive. The PEG-tetrazine conjugate then acts as a bioorthogonal activator. When the PEG-tetrazine activator and the TCO-caged prodrug are brought together at a target site, the iEDDA reaction occurs. This reaction is designed to trigger a subsequent chemical elimination or cyclization cascade that cleaves the bond holding the drug to its cage, releasing the active therapeutic with spatiotemporal control. nih.govthieme.de

This approach offers significant advantages for targeted therapy. Polymers like PEG are known to accumulate in solid tumors through the enhanced permeability and retention (EPR) effect. acs.orgnih.govrsc.org By using a high-molecular-weight PEG-tetrazine as the activator, researchers can localize the "trigger" within the tumor. acs.orgnih.gov Subsequent administration of a small, rapidly clearing TCO-prodrug ensures that activation and drug release occur preferentially in the tumor microenvironment, minimizing systemic toxicity. acs.orgnih.gov Studies with a TCO-caged doxorubicin (B1662922) prodrug demonstrated 100% restoration of the parent drug's cytotoxicity upon activation by a PEG-tetrazine polymer. acs.orgrsc.org

A more sophisticated strategy involves a "prodrug-prodrug activation" system, where the tetrazine moiety itself is part of a prodrug. researchgate.net Upon reaction with a second prodrug containing a dienophile, both molecules are activated, potentially leading to synergistic therapeutic effects. researchgate.net

| Strategy | Mechanism | Key Components | Advantage | Reference |

|---|---|---|---|---|

| Click-to-Release | Tetrazine reacts with a TCO-caged drug, triggering a cleavage reaction that releases the active payload. | PEG-Tetrazine (activator) + TCO-Drug (prodrug) | Spatiotemporal control over drug release, reduced systemic toxicity. | nih.govthieme.deacs.org |

| Prodrug-Prodrug Activation | A tetrazine-containing prodrug reacts with a dienophile-containing prodrug, activating both therapeutic agents simultaneously. | Tetrazine-Drug 1 (prodrug) + Dienophile-Drug 2 (prodrug) | Potential for combination therapy and synergistic effects from a single activation event. | researchgate.net |

High-Throughput Screening Platform Integration

While specific, large-scale screening data for PEG3 Tetrazine itself is not extensively detailed, the underlying tetrazine ligation chemistry is being integrated into platforms and methodologies that are fundamental to high-throughput screening (HTS) and drug discovery. Bioorthogonal reactions are recognized as a practical approach for HTS and fragment-based drug discovery (FBDD). rockefeller.edu

One key application is in the development of surface-based assays compatible with HTS. The tetrazine-TCO reaction can be used to immobilize proteins or antibodies onto the surface of microtiter plates. rsc.orgresearchgate.net This covalent and site-specific immobilization can improve the sensitivity and robustness of assays like ELISA, which are workhorses of HTS campaigns. The ability to create patterned bio-functional surfaces in microplate formats facilitates the development of versatile cellular and single-molecule assays for screening. researchgate.net

In the context of FBDD, tetrazine ligation is used to enable cell-based screening of low-affinity fragments. In one strategy, a drug fragment is linked to a tetrazine moiety. acs.orgacs.org This bifunctional molecule can then be covalently tethered to a target protein, such as a G protein-coupled receptor (GPCR), that has been engineered to contain a TCO-bearing unnatural amino acid near a binding site. acs.orgacs.org This tethering increases the fragment's local concentration, enhancing its apparent affinity and allowing its effects to be measured in a functional cell-based assay, a format more amenable to high-throughput formats than traditional biophysical methods. acs.orgacs.org

Biosensor and Microelectrode Design for Analytical Research

The unique chemical and electrochemical properties of the tetrazine ring are being exploited in the design of novel biosensors and for the functionalization of microelectrodes. The rapid and specific nature of the tetrazine ligation allows for the precise modification of electrode surfaces with redox probes or enzymes.